({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine
Description
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4OS/c1-22(2)12-16-13-26-10-4-9-24(16)19(25)18-11-17(21-23(18)3)14-5-7-15(20)8-6-14/h5-8,11,16H,4,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHRVINJAFSKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCSCC3CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl group. The thiazepane ring is then constructed, and finally, the dimethylamine group is added. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H18FN5O2
- Molecular Weight : 379.395 g/mol
- IUPAC Name : 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine
This compound features a pyrazole core, which is known for its diverse biological activities. The presence of fluorine and thiazepane enhances its potential as a therapeutic agent.
Anticancer Properties
Research indicates that compounds with similar structures to exhibit significant anticancer properties. For instance:
- Mechanisms of Action : These compounds often induce apoptosis in cancer cells and inhibit specific signaling pathways involved in tumor growth.
| Compound Type | Activity | Reference |
|---|---|---|
| Pyrazole Derivatives | Anticancer (in vitro) | |
| Thiazepane Compounds | Enzymatic inhibition |
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes, making it a candidate for drug development targeting metabolic pathways associated with diseases such as cancer and diabetes.
Drug Development
The structural characteristics of this compound make it a valuable scaffold in drug design. Its derivatives have been explored for:
- Antimicrobial Agents : Potential applications in developing new antibiotics due to their ability to interact with bacterial enzymes.
- Anti-inflammatory Drugs : Investigated for their capacity to modulate inflammatory responses.
Synthesis and Derivatives
The synthesis of typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing 4-fluorophenyl and methyl groups through condensation reactions.
- Synthesis of the Thiazepane Moiety : Achieved via cyclization reactions involving appropriate precursors.
- Coupling Reactions : The final product is obtained by coupling the pyrazole and thiazepane components.
Case Study 1: Anticancer Activity Assessment
A study conducted on similar pyrazole derivatives demonstrated their efficacy in inhibiting the proliferation of various cancer cell lines. The results indicated a dose-dependent response, highlighting the potential of these compounds as anticancer agents.
Case Study 2: Enzyme Inhibition Profile
In another investigation, the enzyme inhibition profile of the compound was assessed against several targets involved in metabolic disorders. The findings revealed promising inhibitory activity, suggesting further exploration for therapeutic applications.
Mechanism of Action
The mechanism by which ({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural Comparison
Fluorophenyl-Containing Pharmaceuticals ()
Paroxetine Hydrochloride () shares the 4-fluorophenyl group but differs in core structure (piperidine vs. thiazepane) and biological application (antidepressant). The rigid piperidine ring and benzodioxol moiety in paroxetine highlight how fluorophenyl placement and heterocycle choice influence target specificity (e.g., serotonin reuptake inhibition) .
Pyrazole-Based Agrochemicals ()
Fipronil and ethiprole () are pyrazole derivatives with trifluoromethyl and sulfinyl groups, respectively. Unlike the target compound, these agrochemicals lack nitrogen-sulfur heterocycles (e.g., thiazepane) and are optimized for insecticidal activity via GABA receptor disruption. The target’s dimethylaminomethyl group may enhance solubility, a critical distinction for pharmaceutical vs. pesticidal applications .
Table 2: Functional Group Impact on Bioactivity
Key Differentiators and Implications
- Thiazepane vs.
- Substituent Effects: The dimethylaminomethyl group may enhance solubility relative to halogenated or sulfinyl groups in agrochemicals.
- Fluorophenyl Positioning : The para-fluorine orientation in the target aligns with compounds 4/5 and paroxetine, optimizing electronic interactions in aromatic stacking.
Biological Activity
The compound ({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 379.395 g/mol. The structure features a pyrazole ring, thiazepane moiety, and a dimethylamine group, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazole derivatives are known for their ability to modulate enzyme activities and receptor interactions. Specifically, the presence of the 4-fluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
Antifungal Activity
Recent studies have shown that pyrazole derivatives exhibit significant antifungal properties. For instance, a related compound demonstrated moderate to excellent activity against several phytopathogenic fungi through in vitro assays . The mechanism often involves inhibition of fungal cell wall synthesis or disruption of membrane integrity.
Antioxidant Properties
Molecular docking studies have indicated that pyrazole derivatives possess antioxidant capabilities by scavenging free radicals and reducing oxidative stress markers in cellular models . This property is crucial for preventing cellular damage in various diseases.
Anti-inflammatory Effects
Compounds containing pyrazole structures have been reported to exhibit anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory diseases .
Study 1: Antifungal Efficacy
A study investigated the antifungal efficacy of a series of 1-methyl-1H-pyrazole derivatives against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activity than standard treatments like boscalid .
| Compound | Activity Level | Comparison |
|---|---|---|
| 9m | Higher | Boscalid |
| 9n | Moderate | Control |
Study 2: Molecular Docking Analysis
Molecular docking simulations were performed to evaluate the binding affinity of the compound with various biological targets. The docking results suggested that the carbonyl oxygen atom forms hydrogen bonds with key amino acids in target proteins, enhancing biological activity .
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| SDH | -8.5 | Hydrogen Bond |
| COX-2 | -7.8 | Hydrophobic |
Q & A
Q. What synthetic strategies are effective for constructing the 1,4-thiazepane ring fused with a pyrazole-carbonyl moiety in this compound?
Methodological Answer: The synthesis of heterocyclic systems like 1,4-thiazepane often employs cyclocondensation or ring-closing metathesis. For pyrazole-thiazepane hybrids, a multi-step approach is typical:
- Step 1 : Synthesize the 1-methyl-4-fluorophenylpyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or trifluoromethyl ketones .
- Step 2 : Introduce the thiazepane ring using thioglycolic acid or its derivatives, followed by carbonyl insertion via coupling reagents (e.g., EDCI/HOBt) .
- Validation : Monitor reaction progress using HPLC-MS and confirm regioselectivity via H/C NMR (e.g., distinguishing thiazepane C-S-C signals at δ 35–45 ppm) .
Q. How can researchers resolve ambiguities in stereochemical assignments for the thiazepane moiety?
Methodological Answer:
- X-ray crystallography is the gold standard for absolute configuration determination. For example, analogous pyrazole-thiazepane structures have been resolved using single-crystal diffraction (e.g., space group with Z = 4) .
- Computational modeling : Compare experimental NMR data (e.g., coupling constants) with Density Functional Theory (DFT)-optimized structures (B3LYP/6-31G* basis set) to validate stereoisomers .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets (e.g., GABA receptors)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrazole-thiazepane scaffold and receptor active sites (e.g., GABA α1β2γ2 subtypes). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .
- Pharmacophore mapping : Identify critical features (e.g., fluorophenyl hydrophobicity, dimethylamine H-bond donors) using tools like Phase or MOE .
Q. How can researchers address contradictory bioactivity data across in vitro vs. in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid degradation in vivo. Use LC-MS/MS to detect metabolites (e.g., N-demethylation or thiazepane ring oxidation) .
- Tissue distribution studies : Employ radiolabeled analogs (e.g., C-dimethylamine) to assess blood-brain barrier penetration via autoradiography .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Analog library design : Systematically vary substituents (e.g., 4-fluorophenyl → 4-Cl, 4-CF; dimethylamine → pyrrolidine) using parallel synthesis or combinatorial chemistry .
- High-throughput screening : Test analogs against target panels (e.g., GPCRs, kinases) using fluorescence polarization or TR-FRET assays. Apply multivariate analysis (PCA) to correlate structural features with activity .
Methodological Considerations for Data Interpretation
Q. How should researchers validate the purity of intermediates in multi-step syntheses?
- Analytical techniques : Use UPLC-PDA (e.g., >98% purity threshold) and HRMS (mass error <2 ppm) for intermediates. For chiral centers, employ chiral HPLC (e.g., Chiralpak AD-H column) .
- Impurity profiling : Identify byproducts (e.g., thiazepane ring-opening products) via LC-MS/MS and H NMR spiking experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
